Cas no 918337-63-0 ((1S)-2,2,2-trifluoro-1-(2-nitrophenyl)ethan-1-ol)
(1S)-2,2,2-trifluoro-1-(2-nitrophenyl)ethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- (1S)-2,2,2-trifluoro-1-(2-nitrophenyl)ethan-1-ol
- 918337-63-0
- EN300-1969835
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- Inchi: 1S/C8H6F3NO3/c9-8(10,11)7(13)5-3-1-2-4-6(5)12(14)15/h1-4,7,13H/t7-/m0/s1
- InChI Key: ABHAFAQMIBXHIR-ZETCQYMHSA-N
- SMILES: FC([C@H](C1C=CC=CC=1[N+](=O)[O-])O)(F)F
Computed Properties
- Exact Mass: 221.02997754g/mol
- Monoisotopic Mass: 221.02997754g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 238
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 66Ų
(1S)-2,2,2-trifluoro-1-(2-nitrophenyl)ethan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1969835-0.05g |
(1S)-2,2,2-trifluoro-1-(2-nitrophenyl)ethan-1-ol |
918337-63-0 | 0.05g |
$1129.0 | 2023-09-16 | ||
| Enamine | EN300-1969835-0.1g |
(1S)-2,2,2-trifluoro-1-(2-nitrophenyl)ethan-1-ol |
918337-63-0 | 0.1g |
$1183.0 | 2023-09-16 | ||
| Enamine | EN300-1969835-0.25g |
(1S)-2,2,2-trifluoro-1-(2-nitrophenyl)ethan-1-ol |
918337-63-0 | 0.25g |
$1235.0 | 2023-09-16 | ||
| Enamine | EN300-1969835-0.5g |
(1S)-2,2,2-trifluoro-1-(2-nitrophenyl)ethan-1-ol |
918337-63-0 | 0.5g |
$1289.0 | 2023-09-16 | ||
| Enamine | EN300-1969835-1.0g |
(1S)-2,2,2-trifluoro-1-(2-nitrophenyl)ethan-1-ol |
918337-63-0 | 1g |
$1343.0 | 2023-05-26 | ||
| Enamine | EN300-1969835-2.5g |
(1S)-2,2,2-trifluoro-1-(2-nitrophenyl)ethan-1-ol |
918337-63-0 | 2.5g |
$2631.0 | 2023-09-16 | ||
| Enamine | EN300-1969835-5.0g |
(1S)-2,2,2-trifluoro-1-(2-nitrophenyl)ethan-1-ol |
918337-63-0 | 5g |
$3894.0 | 2023-05-26 | ||
| Enamine | EN300-1969835-10.0g |
(1S)-2,2,2-trifluoro-1-(2-nitrophenyl)ethan-1-ol |
918337-63-0 | 10g |
$5774.0 | 2023-05-26 | ||
| Enamine | EN300-1969835-1g |
(1S)-2,2,2-trifluoro-1-(2-nitrophenyl)ethan-1-ol |
918337-63-0 | 1g |
$1343.0 | 2023-09-16 | ||
| Enamine | EN300-1969835-5g |
(1S)-2,2,2-trifluoro-1-(2-nitrophenyl)ethan-1-ol |
918337-63-0 | 5g |
$3894.0 | 2023-09-16 |
(1S)-2,2,2-trifluoro-1-(2-nitrophenyl)ethan-1-ol Related Literature
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
Additional information on (1S)-2,2,2-trifluoro-1-(2-nitrophenyl)ethan-1-ol
Comprehensive Overview of (1S)-2,2,2-trifluoro-1-(2-nitrophenyl)ethan-1-ol (CAS No. 918337-63-0)
The compound (1S)-2,2,2-trifluoro-1-(2-nitrophenyl)ethan-1-ol (CAS No. 918337-63-0) is a chiral fluorinated alcohol derivative with significant applications in pharmaceutical and chemical research. Its unique structure, featuring a trifluoromethyl group and a nitrophenyl moiety, makes it a valuable intermediate in the synthesis of bioactive molecules. Researchers and industry professionals are increasingly interested in this compound due to its potential in drug discovery and material science.
One of the key reasons for the growing attention toward (1S)-2,2,2-trifluoro-1-(2-nitrophenyl)ethan-1-ol is its role in asymmetric synthesis. The presence of the chiral center allows for the creation of enantiomerically pure compounds, which are critical in the development of pharmaceuticals. This aligns with current trends in the industry, where there is a high demand for stereoselective synthesis methods to improve drug efficacy and reduce side effects.
In addition to its pharmaceutical applications, (1S)-2,2,2-trifluoro-1-(2-nitrophenyl)ethan-1-ol is also explored in material science. The trifluoromethyl group enhances the compound's stability and lipophilicity, making it suitable for designing advanced materials with specific properties. This has led to its use in the development of liquid crystals, polymers, and coatings, where precise molecular control is essential.
The synthesis of (1S)-2,2,2-trifluoro-1-(2-nitrophenyl)ethan-1-ol often involves catalytic asymmetric reduction of the corresponding ketone. This process highlights the importance of green chemistry principles, as researchers seek to minimize waste and improve efficiency. With sustainability being a major focus in modern chemistry, this compound's synthesis pathways are frequently discussed in academic and industrial forums.
Another area of interest is the compound's potential in medicinal chemistry. The nitrophenyl group can serve as a precursor for various pharmacophores, enabling the design of novel therapeutic agents. Recent studies have investigated its derivatives for their anti-inflammatory and antimicrobial properties, addressing global health challenges such as antibiotic resistance and chronic diseases.
From a commercial perspective, (1S)-2,2,2-trifluoro-1-(2-nitrophenyl)ethan-1-ol is available through specialized chemical suppliers, often with high purity grades for research purposes. Its CAS No. 918337-63-0 is a crucial identifier for procurement and regulatory compliance. Companies and academic institutions frequently search for this compound under terms like "chiral fluorinated alcohol", "asymmetric synthesis intermediate", and "nitrophenyl derivatives", reflecting its diverse applications.
In conclusion, (1S)-2,2,2-trifluoro-1-(2-nitrophenyl)ethan-1-ol (CAS No. 918337-63-0) is a versatile compound with broad relevance in modern chemistry. Its applications span from pharmaceutical development to advanced materials, driven by its unique structural features. As research continues to uncover new uses, this compound is poised to remain a focal point in scientific and industrial advancements.
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